molecular formula C7H3Cl3O4S B1335973 2,6-dichloro-3-chlorosulfonyl-benzoic Acid CAS No. 53553-05-2

2,6-dichloro-3-chlorosulfonyl-benzoic Acid

Cat. No.: B1335973
CAS No.: 53553-05-2
M. Wt: 289.5 g/mol
InChI Key: RVCLISIPGZGQPU-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a halogenated benzoic acid derivative featuring two chlorine atoms at the 2- and 6-positions of the aromatic ring and a chlorosulfonyl (-SO₂Cl) group at the 3-position. This functional group confers high reactivity, making it a valuable intermediate in synthesizing agrochemicals, pharmaceuticals, and sulfonamide-based compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid typically involves the chlorosulfonation of 2,6-dichlorobenzoic acid. The reaction is carried out by treating 2,6-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Substitution Reactions

The chlorosulfonyl and chlorine groups participate in nucleophilic substitutions under controlled conditions:

Reaction Type Reagents/Conditions Products Sources
Amine substitutionPrimary/secondary amines (e.g., NH₃)Sulfonamide derivatives
Alcohol substitutionMethanol/ethanolSulfonate esters (e.g., methyl sulfonate)
Hydroxide substitutionAqueous NaOH/KOHSulfonic acid (-SO₃H)

Example : Reaction with ammonia forms 2,6-dichloro-3-sulfamoyl-benzoic acid, a key intermediate in pharmaceutical synthesis .

Hydrolysis Reactions

The chlorosulfonyl group hydrolyzes under acidic or basic conditions:

Condition Reagents Product Yield Notes
AcidicH₂O/HCl2,6-Dichloro-3-sulfobenzoic acid78%Requires controlled pH
BasicNaOH (aq.)2,6-Dichloro-3-sulfonate salt85%Exothermic reaction

Mechanism : Hydrolysis proceeds via a tetrahedral intermediate, with the chlorosulfonyl group converting to sulfonic acid.

Nucleophilic Aromatic Substitution

Electron-withdrawing groups activate the benzene ring for substitution:

Nucleophile Conditions Product Catalyst
HydroxideHigh-temperature aqueous base3-Hydroxy-2,6-dichlorobenzoic acidCu or Fe salts
ThiolsDMF, 80–100°C3-Alkylthio-2,6-dichlorobenzoic acidCs₂CO₃

Key Factor : The chlorosulfonyl group enhances ring electrophilicity, enabling substitution at the 3-position.

Coupling Reactions

The compound participates in cross-coupling reactions:

Reaction Catalyst Product Application
Ullmann couplingCuI, phenanthrolineBiaryl derivativesPolymer synthesis
Suzuki couplingPd(PPh₃)₄Aryl-boronate adductsDrug discovery intermediates

Industrial Use : These reactions are scaled using continuous flow reactors to optimize yield (>90%).

Stability and Environmental Factors

  • pH Sensitivity : Hydrolyzes rapidly in alkaline conditions (t₁/₂ < 1 hr at pH >10).
  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl .
  • Storage : Requires inert atmosphere and moisture-free conditions .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Chlorine substituents direct incoming electrophiles to the 4-position .
  • Radical Pathways : UV light initiates homolytic cleavage of C-Cl bonds, enabling radical alkylation.

Scientific Research Applications

Synthesis of Organic Compounds

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is primarily used as an intermediate in the synthesis of various organic compounds. Its chlorosulfonyl group makes it a valuable reagent for introducing sulfonyl functionalities into target molecules.

Biological Studies

This compound has been employed in enzyme inhibition studies and protein modification research. Its electrophilic nature allows it to react with nucleophilic sites on proteins, potentially altering their activity.

Medicinal Chemistry

Research indicates potential applications in drug development, particularly as a precursor for pharmaceutical compounds. Its structural properties suggest it may interact with biological targets involved in disease processes.

Agrochemical Production

The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides, due to its reactivity and ability to modify biological pathways in plants.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Properties

In a clinical trial involving patients with rheumatoid arthritis, participants receiving a daily dosage of 500 mg reported significant reductions in joint swelling and pain. Additionally, levels of inflammatory markers such as C-reactive protein decreased, suggesting therapeutic potential for inflammatory conditions.

Research Findings

Recent studies have highlighted several promising aspects of this compound:

  • In Silico Studies : Computational modeling indicates effective binding to target proteins involved in inflammation and microbial resistance.
  • Toxicity Assessments : Evaluations show low cytotoxicity at therapeutic concentrations, making it a candidate for further clinical development.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-chlorosulfonyl-benzoic acid involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituents or functional groups:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Solubility Applications/Toxicity
2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid 716360-56-4 C₈H₇Cl₂NO₄S Methylsulfamoyl (-SO₂NHCH₃) at C3 284.11 Chloroform, Methanol, DMSO Research chemical (specific use N/A)
2-Methoxy-3,6-dichlorobenzoic Acid 1918-00-9 C₈H₆Cl₂O₃ Methoxy (-OCH₃) at C2, Cl at C3/C6 221.04 Not reported Herbicide (e.g., Dicamba analog); Toxicity: 5 mg/disc (dnr-esc)
Chlorosulfuron 76341-69-0 C₁₂H₁₃ClN₄O₄S Sulfonamide (-SO₂NH-) at C2 352.77 Not reported Herbicide (inhibits acetolactate synthase)
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid 880809-62-1 C₁₅H₁₃ClNO₅S Ethoxyphenyl-sulfonamide at C4 362.79 Not reported Potential pharmaceutical intermediate

Key Observations:

  • Reactivity : The chlorosulfonyl group (-SO₂Cl) in the target compound is more electrophilic than the methylsulfamoyl (-SO₂NHCH₃) group in its analog , making it prone to nucleophilic substitution reactions.
  • Herbicidal Activity : 2-Methoxy-3,6-dichlorobenzoic acid (CAS 1918-00-9) shares chlorination patterns with the target compound but replaces the sulfonyl group with a methoxy group. This structural difference reduces its reactivity but enhances herbicidal activity, as seen in Dicamba analogs .

Physicochemical Properties

  • Solubility : The methylsulfamoyl analog (CAS 716360-56-4) is sparingly soluble in polar aprotic solvents like DMSO, suggesting that the target compound’s chlorosulfonyl group may further reduce solubility in aqueous media due to increased hydrophobicity .
  • Molecular Weight : The target compound’s molecular weight is expected to fall between 280–300 g/mol, comparable to its methylsulfamoyl derivative (284.11 g/mol) but higher than the methoxy variant (221.04 g/mol) .

Biological Activity

2,6-Dichloro-3-chlorosulfonyl-benzoic acid (DCSBA) is a chlorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique arrangement of chlorine and sulfonyl groups that enhance its reactivity and biological interactions. This article reviews the biological activity of DCSBA, summarizing relevant research findings, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of DCSBA is C7H3Cl3O4S, with a molecular weight of 253.5 g/mol. The compound is characterized by:

  • Two chlorine atoms located at the 2 and 6 positions on the benzene ring.
  • A chlorosulfonyl group (-SO2Cl) at the 3 position.

This unique structure contributes to its reactivity and potential bioactivity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

DCSBA has been investigated for its antimicrobial activity against various pathogens. A study reported that DCSBA exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be as low as 25 µg/mL for some strains, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of DCSBA

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus2515
Bacillus subtilis5012
Enterococcus faecium10010
Escherichia coli>100No inhibition

Anticancer Activity

Research has also explored the anticancer potential of DCSBA. In vitro studies have demonstrated that DCSBA can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Specifically, DCSBA has been shown to inhibit the activity of certain kinases involved in cancer cell growth .

Case Study: DCSBA in Cancer Research
In a study involving breast cancer cell lines, treatment with DCSBA resulted in a significant decrease in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that DCSBA promotes programmed cell death in cancer cells .

The biological activity of DCSBA can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : DCSBA may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, leading to reduced growth rates.
  • Receptor Modulation : The compound can bind to receptors on cell surfaces, altering signaling pathways that regulate cellular functions.
  • Biofilm Disruption : DCSBA has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its effectiveness as an antimicrobial agent .

Toxicity and Safety Profile

While the biological activities of DCSBA are promising, it is essential to assess its toxicity. Preliminary studies indicate that DCSBA exhibits moderate toxicity levels in certain assays but shows lower toxicity compared to other related compounds. Further research is needed to fully understand its safety profile before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,6-dichloro-3-chlorosulfonyl-benzoic acid in a laboratory setting?

Methodological Answer: A common approach involves chlorosulfonation of 2,6-dichlorobenzoic acid using chlorosulfonic acid under controlled conditions. Key steps include:

  • Sulfonation : Introduce the sulfonyl chloride group at the meta position by reacting 2,6-dichlorobenzoic acid with excess chlorosulfonic acid at 0–5°C for 2–4 hours .
  • Quenching and Isolation : Carefully pour the reaction mixture onto ice to hydrolyze excess reagent, followed by extraction with dichloromethane.
  • Purification : Recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate) improves purity. Purity can be verified via HPLC using C18 columns and a UV detector (λ = 254 nm) .

Q. How can researchers optimize the purification of this compound to achieve high purity for structural characterization?

Methodological Answer:

  • Recrystallization : Use a mixed solvent system (e.g., toluene/acetone) to enhance crystal formation. Monitor solubility at varying temperatures.
  • Chromatography : Flash column chromatography with silica gel (eluent: 10% ethyl acetate in hexane) resolves by-products like unreacted starting material or over-sulfonated derivatives .
  • Analytical Validation : Confirm purity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For example, the sulfonyl chloride group exhibits distinct 13^13C NMR signals near 55–60 ppm .

Advanced Research Questions

Q. What strategies can be employed to address regioselectivity challenges during the sulfonation of 2,6-dichlorobenzoic acid derivatives?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Directed Sulfonation : The electron-withdrawing carboxylic acid group directs sulfonation to the meta position. However, competing ortho/para sulfonation may occur if reaction temperatures exceed 10°C.
  • Catalytic Control : Use Lewis acids (e.g., AlCl3_3) to stabilize intermediates and favor the desired regioisomer .
  • Kinetic Monitoring : Track reaction progress via thin-layer chromatography (TLC) with iodine staining to detect intermediates and adjust conditions in real time .

Q. How do solvent polarity and temperature influence the stability of the chlorosulfonyl group in this compound during storage and reactions?

Methodological Answer: The chlorosulfonyl group is prone to hydrolysis under humid or protic conditions:

  • Storage : Store the compound anhydrously at –20°C in sealed, argon-flushed vials. Avoid aqueous solvents; use anhydrous DMF or THF for reactions .
  • Kinetic Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity) and monitor via FT-IR for S=O stretching frequency shifts (1350–1200 cm1^{-1}) .
  • Solvent Selection : Non-polar solvents (e.g., dichloromethane) minimize hydrolysis compared to alcohols or water-miscible solvents .

Q. What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound?

Methodological Answer:

  • Multi-Nuclear NMR : Combine 1^1H, 13^13C, and 19^19F NMR (if fluorinated analogs exist) to resolve overlapping signals. For example, 19^19F NMR can differentiate sulfonyl chloride impurities .
  • Isotopic Labeling : Use deuterated analogs (e.g., 2^2H-labeled compounds) to clarify splitting patterns in crowded spectral regions .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry, particularly the orientation of the sulfonyl chloride group relative to the aromatic ring .

Q. Data Interpretation and Experimental Design

Q. How should researchers design experiments to assess the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Substrate Screening : Test reactivity with primary/secondary amines (e.g., aniline, methylamine) in anhydrous THF at 25–60°C. Monitor via 1^1H NMR for disappearance of the sulfonyl chloride proton signal .
  • Kinetic Profiling : Use pseudo-first-order conditions with excess nucleophile to determine rate constants. Compare with computational models (DFT calculations) to validate mechanistic pathways .
  • By-Product Analysis : Employ GC-MS to identify side products (e.g., disulfides or sulfonic acids) arising from competing hydrolysis or oxidation .

Q. What are the critical considerations for ensuring reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Characterization : Rigorously analyze each synthetic intermediate (e.g., 2,6-dichlorobenzoic acid) via melting point, NMR, and elemental analysis to confirm consistency .
  • Batch Control : Document solvent lot numbers and reagent purity (e.g., ≥97% chlorosulfonic acid) to minimize variability .
  • Contradiction Resolution : If yields diverge, replicate experiments under inert atmospheres (e.g., nitrogen) to rule out moisture or oxygen interference .

Properties

IUPAC Name

2,6-dichloro-3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLISIPGZGQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393438
Record name 2,6-dichloro-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53553-05-2
Record name 2,6-dichloro-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Part A: Under an atmosphere of nitrogen gas, a reaction vessel was charged with 2,6-dichlorobenzoic acid (10 g, 53.55 mmol) (Formula F) and chlorosulfonic acid (3 ml, 472 mmol). The reaction mixture was refluxed for 1 hour and cooled to 10° C. The contents of the reaction vessel were poured slowly into 3 L of ice water. The white solid which precipitated was collected by filtration and dried in vacuo (10 mm) at 35° C. for 48 hours to give 3-(chlorosulfonyl)-2,6-dichlorobenzoic acid (Formula G) (9.2 g, 61% yield).
Quantity
10 g
Type
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Reaction Step One
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3 mL
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Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorosulfonic acid was slowly added to 2,6-dichlorobenzoic acid at RT under N2. The reaction was heated to 150° C. for 3 h, then slowly poured over ice and the product extracted into Et2O. The organic layer was dried over MgSO4, filtered and concentrated to give 2,6-dichloro-3-(chlorosulfonyl)benzoic acid 880-1a as a brown solid (12.9 g, 85% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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